molecular formula C15H8ClF3N2 B2591408 4-Chloro-2-[2-(trifluoromethyl)phenyl]quinazoline CAS No. 404827-94-7

4-Chloro-2-[2-(trifluoromethyl)phenyl]quinazoline

Cat. No.: B2591408
CAS No.: 404827-94-7
M. Wt: 308.69
InChI Key: CFEKRHHTPRDKMS-UHFFFAOYSA-N
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Description

4-Chloro-2-[2-(trifluoromethyl)phenyl]quinazoline is a heterocyclic aromatic compound with significant interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a quinazoline core substituted with a chloro group at the 4-position and a trifluoromethylphenyl group at the 2-position. The molecular formula of this compound is C15H8ClF3N2, and it has a molecular weight of 308.69 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-[2-(trifluoromethyl)phenyl]quinazoline typically involves the reaction of 2-(trifluoromethyl)aniline with 4-chlorobenzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional steps such as purification through recrystallization or chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-[2-(trifluoromethyl)phenyl]quinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide or dimethyl sulfoxide at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

    Substitution Products: Various substituted quinazolines depending on the nucleophile used.

    Oxidation Products: Quinazoline N-oxides.

    Reduction Products: Dihydroquinazolines.

Scientific Research Applications

4-Chloro-2-[2-(trifluoromethyl)phenyl]quinazoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-2-[2-(trifluoromethyl)phenyl]quinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function. Additionally, it may interact with receptors on the cell surface, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-(trifluoromethyl)phenyl isocyanate
  • 4-Chloro-2-(trifluoromethyl)pyridine
  • 4-Chloro-2-(trifluoromethyl)aniline

Uniqueness

4-Chloro-2-[2-(trifluoromethyl)phenyl]quinazoline is unique due to its quinazoline core, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-chloro-2-[2-(trifluoromethyl)phenyl]quinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8ClF3N2/c16-13-10-6-2-4-8-12(10)20-14(21-13)9-5-1-3-7-11(9)15(17,18)19/h1-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFEKRHHTPRDKMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3C(=N2)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8ClF3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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